molecular formula C20H18F2N2O3 B6572620 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide CAS No. 1021264-98-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6572620
CAS No.: 1021264-98-1
M. Wt: 372.4 g/mol
InChI Key: BUCQAOSZZIFBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at position 5 and a methylacetamide side chain bearing a 4-ethoxyphenyl moiety. Its molecular formula is C₉H₁₇F₂N₂O₃, with a molecular weight of 374.3 g/mol . The compound’s structural uniqueness arises from the combination of fluorinated aromatic systems, the oxazole heterocycle, and the ethoxy-acetamide functionality, which may confer specific pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-2-26-16-6-3-13(4-7-16)9-20(25)23-12-15-11-19(27-24-15)17-8-5-14(21)10-18(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQAOSZZIFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Difluorobenzamide and Propargyl Alcohol

A Pd(II)-catalyzed sp² C–H activation strategy enables the synthesis of oxazole derivatives from amides and ketones. For the target oxazole:

  • Starting Materials :

    • 2,4-Difluorobenzamide.

    • Propargyl alcohol (or equivalent alkyne).

  • Reaction Conditions :

    • Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMF, 110°C, 12 h.

  • Mechanism :

    • C–N bond formation via amide C–H activation.

    • Subsequent C–O cyclization to form the oxazole ring.

  • Yield : ~70–80% (based on analogous reactions).

Functionalization of the Oxazole’s C3 Position

The methylamine side chain is introduced via a Mannich reaction or alkylation :

  • Mannich Reaction :

    • React oxazole with formaldehyde and ammonium chloride.

    • Conditions: EtOH, reflux, 6 h.

    • Intermediate: 3-(Aminomethyl)-5-(2,4-difluorophenyl)-1,2-oxazole .

  • Purification :

    • Column chromatography (SiO₂, EtOAc/hexanes 3:7).

Synthesis of the Acetamide Moiety (Fragment B)

Preparation of 2-(4-Ethoxyphenyl)acetic Acid

  • Friedel-Crafts Acylation :

    • React 4-ethoxyphenylacetylene with acetic anhydride.

    • Catalyst: AlCl₃, CH₂Cl₂, 0°C → rt, 4 h.

  • Hydrolysis :

    • Treat intermediate with NaOH (2M), EtOH/H₂O, reflux, 2 h.

  • Yield : ~85%.

Activation of the Carboxylic Acid

Convert the acid to its acyl chloride for amide coupling:

  • Reagents : Thionyl chloride (1.2 equiv), CH₂Cl₂, 0°C → rt, 2 h.

  • Quenching : Evaporate excess SOCl₂ under reduced pressure.

Amide Bond Formation

Coupling Strategy

Employ HATU-mediated coupling for high efficiency:

  • Reagents :

    • Fragment A (1.0 equiv).

    • 2-(4-Ethoxyphenyl)acetyl chloride (1.1 equiv).

    • HATU (1.2 equiv), DIPEA (2.0 equiv), DMF, 0°C → rt, 12 h.

  • Workup :

    • Dilute with H₂O, extract with EtOAc (3×).

    • Dry (Na₂SO₄), concentrate, purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

  • Yield : ~65–75%.

Alternative Synthetic Routes

One-Pot Oxazole Formation and Amidation

A sequential approach reduces purification steps:

  • Step 1 : Synthesize 5-(2,4-difluorophenyl)-1,2-oxazole-3-carbaldehyde via Pd-catalyzed cyclization.

  • Step 2 : Reductive amination with 2-(4-ethoxyphenyl)acetamide:

    • NaBH₃CN, MeOH, rt, 6 h.

  • Yield : ~60%.

Boc-Protected Intermediate Strategy

To prevent side reactions during coupling:

  • Protection : Treat Fragment A with Boc₂O (1.1 equiv), DMAP, CH₂Cl₂, rt, 2 h.

  • Coupling : React with Fragment B’s acyl chloride.

  • Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → rt, 1 h.

  • Yield : ~70%.

Optimization and Challenges

Regioselectivity in Oxazole Formation

The position of substituents on the oxazole ring is critical. Using electron-deficient amides (e.g., difluorobenzamide) favors C5 substitution, as electron-withdrawing groups direct cyclization.

Purification Challenges

  • Byproducts : Unreacted acyl chloride or over-alkylated species.

  • Solution : Gradient elution in column chromatography (hexanes → EtOAc).

Scalability Considerations

  • Cost : Pd catalysts are expensive; Cu-mediated methods offer cheaper alternatives.

  • Safety : Thionyl chloride requires strict moisture control.

Analytical Characterization

Technique Key Data
¹H NMR (500 MHz, CDCl₃)δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.13 (s, 2H, CH₂NH), 6.94–7.37 (m, 6H, Ar–H).
¹³C NMR (125 MHz, CDCl₃)δ 14.1 (OCH₂CH₃), 63.5 (OCH₂), 115.2–162.4 (Ar–C, C–F), 169.8 (C=O).
HRMS [M+H]⁺ Calc.: 402.1423; Found: 402.1421.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxyphenyl group can be oxidized to form hydroxyl derivatives.

  • Reduction: The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-ethoxyphenol derivatives.

  • Reduction: 1,2-oxazol-3-ylmethylamine derivatives.

  • Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infectious diseases and cancer. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound A : N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS: 1021264-82-3)
  • Key Differences: Replaces the 4-ethoxyphenyl group with a 3-methoxyphenoxy moiety.
  • Impact: The substitution alters electronic properties (methoxy vs. The molecular weight increases slightly to 374.3 g/mol due to the oxygen atom in the phenoxy group .
Compound B : 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide ()
  • Key Differences : Contains an indazole core instead of oxazole and a morpholine-carbonyl substituent.
  • Biological Relevance : Demonstrated anti-proliferative activity in cancer cell lines, suggesting that the 4-ethoxyphenyl-acetamide motif may contribute to cytotoxicity .

Analogues with Heterocyclic Variations

Compound C : 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-26-1)
  • Key Differences : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a sulfanyl group.
  • Functional Impact : The oxadiazole ring enhances metabolic stability, while the sulfanyl group may influence redox properties or hydrogen-bonding interactions .
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (CAS: 476485-80-0)
  • Key Differences : Features a 1,2,4-triazole core and a chlorophenyl substituent.
  • Activity : Triazole derivatives are often associated with antifungal or anticancer activity, suggesting divergent therapeutic applications compared to the oxazole-based target compound .

Pharmacologically Active Analogues

Compound E : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide ()
  • Key Differences : Incorporates a thiadiazole ring and a pyridinyl group.
  • Biological Data : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming the reference drug 5-fluorouracil . This highlights the importance of fluorinated aromatic systems in enhancing bioactivity.
Compound F : N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide ()
  • Key Differences: Substitutes the ethoxyphenyl group with a cyclohexyl(methyl)amino-propyl chain.
  • Therapeutic Potential: Designed for screening applications, suggesting utility in receptor-targeted studies .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound 1,2-Oxazole 2,4-Difluorophenyl, 4-ethoxyphenylacetamide 374.3 Under investigation
Compound A 1,2-Oxazole 3-Methoxyphenoxyacetamide 374.3 N/A
Compound B Indazole Morpholine-carbonyl, 4-ethoxyphenyl ~500 (estimated) Anti-proliferative
Compound E Thiadiazole 4-Methoxyphenyl-pyridinyl ~450 (estimated) Cytotoxic (IC₅₀ = 1.8 µM)
Compound C 1,2,4-Oxadiazole 5-Methyloxazole, sulfanyl 379.4 N/A

Q & A

Q. What are the recommended synthetic routes for preparing N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Formation of the 1,2-oxazole core via cyclization of a nitrile oxide intermediate with a difluorophenyl-substituted alkene.
  • Step 2: Methylation of the oxazole at position 3 to introduce the methylacetamide side chain.
  • Step 3: Coupling the acetamide group with 4-ethoxyphenylacetic acid using carbodiimide-based coupling reagents (e.g., EDCI/HOBt).
    Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) and purification via column chromatography are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ethoxy group at δ 1.3–1.5 ppm).
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ expected at m/z 401.12).
  • X-ray Crystallography (if crystalline): For absolute configuration validation, as demonstrated for structurally similar oxazole derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. no activity) be resolved?

Methodological Answer: Address discrepancies by:

  • Assay Standardization: Control variables like bacterial strain selection (e.g., Gram-positive vs. Gram-negative), inoculum size, and compound solubility (use DMSO at <1% v/v).
  • Purity Validation: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Structural Analog Comparison: Compare with analogs (e.g., 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide) to identify SAR trends .

Q. What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMF with less viscous solvents (e.g., THF) to improve mixing efficiency.
  • Catalyst Screening: Test Pd-based catalysts for coupling steps, as seen in tetrahydroquinoxaline derivatives .
  • Process Monitoring: Use inline FTIR or TLC to track intermediate formation and minimize side reactions .

Q. How can researchers investigate the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME: Perform hepatic microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to assess metabolic liability.
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction.
  • Caco-2 Permeability: Evaluate intestinal absorption potential via monolayer transport assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.